REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[c:5]([CH2:13][C:14](=[O:15])[NH2:16])[cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1.[Cl:17][c:18]1[c:19]([Cl:20])[cH:21][cH:22][cH:23][cH:24]1>>[C:1]1(=[O:2])[c:4]2[c:5]([cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]2)[CH2:13][C:14](=[O:15])[NH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)Cc1cc([N+](=O)[O-])ccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1Cl
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Name
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Type
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product
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Smiles
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O=C1Cc2cc([N+](=O)[O-])ccc2C(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |